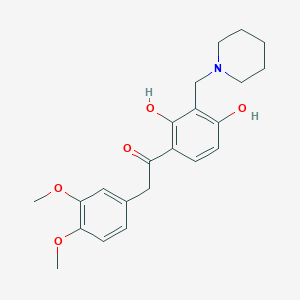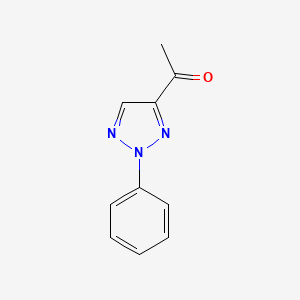![molecular formula C17H18N2O4 B2377957 diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate CAS No. 147471-14-5](/img/structure/B2377957.png)
diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is a chemical compound with the molecular formula C17H18N2O4 . It is also known as DIMM. This compound contains a total of 42 bonds, including 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 aliphatic esters, and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is characterized by a five-membered imidazole ring attached to a phenyl group via a methylene bridge. The phenyl group is further connected to a malonate ester .Applications De Recherche Scientifique
Imidazole: A Versatile Heterocycle
Structure and Properties: Imidazole, also called 1,3-diazole, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole is a white or colorless solid, highly soluble in water and polar solvents. Notably, it exists in two equivalent tautomeric forms because of the positive charge on either nitrogen atom .
Natural Occurrence and Core Role: Imidazole serves as the fundamental core in various natural products, including histidine, purine, histamine, and DNA-based structures. Its versatility extends to synthetic chemistry, where it plays a crucial role in drug development .
Pharmacological Activities and Applications
Antibacterial and Antimycobacterial Properties: Derivatives of 1,3-diazole exhibit antibacterial and antimycobacterial activities. Researchers have explored their potential against bacterial infections, including tuberculosis .
Anti-Inflammatory and Antitumor Effects: Imidazole-containing compounds have shown promise as anti-inflammatory agents and antitumor therapeutics. Their ability to modulate cellular pathways makes them valuable in cancer research .
Antidiabetic and Antioxidant Activities: Studies highlight the antidiabetic and antioxidant properties of imidazole derivatives. These compounds may contribute to managing oxidative stress and metabolic disorders .
Antiviral and Antipyretic Effects: Certain imidazole-based drugs exhibit antiviral activity. Additionally, they can help reduce fever (antipyretic effect) in specific contexts .
Ulcer Treatment: Imidazole-containing drugs like omeprazole and pantoprazole are widely used for treating ulcers by inhibiting gastric acid secretion .
Antiprotozoal and Antihelmintic Applications: Compounds derived from imidazole demonstrate efficacy against protozoal infections and helminthic parasites .
EGFR Inhibition (Anticancer Potential): Recent computational studies suggest that novel imidazole-based compounds could serve as potent EGFR inhibitors, holding promise for cancer therapy .
Solubility Enhancement: Imidazole-containing moieties can enhance the solubility of poorly soluble drugs, addressing a common challenge in pharmaceutical development .
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , the effects could be diverse and depend on the specific biological activity of the compound.
Propriétés
IUPAC Name |
diethyl 2-[(4-imidazol-1-ylphenyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)15(17(21)23-4-2)11-13-5-7-14(8-6-13)19-10-9-18-12-19/h5-12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHYAVISGJLBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2C=CN=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)

![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)
![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)


![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)